3-hydrazinyl-1,2,4,5-tetrazine
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Overview
Description
3-hydrazinyl-1,2,4,5-tetrazine is a nitrogen-rich heterocyclic compound that belongs to the family of tetrazines. Tetrazines are known for their high nitrogen content and unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a six-membered ring with four nitrogen atoms and one hydrazinyl group attached to the third position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-1,2,4,5-tetrazine typically involves the reaction of hydrazine hydrate with nitriles in the presence of dichloromethane. This method allows for the formation of the tetrazine ring with the hydrazinyl group at the desired position . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions, C–H activation, and photoinduced chemistry to achieve the desired substitution on the tetrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-hydrazinyl-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various applications.
Reduction: Reduction reactions can convert the tetrazine ring to its dihydro or tetrahydro forms.
Substitution: The hydrazinyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and FeCl3.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized tetrazine derivatives.
Reduction: Dihydro and tetrahydro tetrazine derivatives.
Substitution: Various substituted tetrazine compounds with different functional groups.
Scientific Research Applications
3-hydrazinyl-1,2,4,5-tetrazine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and energetic materials.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-1,2,4,5-tetrazine involves its ability to undergo inverse electron demand Diels-Alder reactions with strained alkenes and alkynes. This reaction allows for the formation of stable adducts, which can be used for various applications in chemical biology and materials science . The molecular targets and pathways involved include the interaction with electron-rich alkenes and alkynes, leading to the formation of new covalent bonds .
Comparison with Similar Compounds
Similar Compounds
3,6-dihydrazinyl-1,2,4,5-tetrazine: Similar structure but with an additional hydrazinyl group at the sixth position.
3-amino-1,2,4,5-tetrazine: Contains an amino group instead of a hydrazinyl group.
3,6-bis(2,2,2-trinitroethyl)-1,2,4,5-tetrazine: A highly energetic compound with trinitroethyl groups.
Uniqueness
3-hydrazinyl-1,2,4,5-tetrazine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high nitrogen content and specific reactivity, such as in the synthesis of energetic materials and bioorthogonal chemistry .
Properties
CAS No. |
79329-78-5 |
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Molecular Formula |
C2H4N6 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
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